molecular formula C19H21N5O B2719218 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097892-24-3

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2719218
CAS No.: 2097892-24-3
M. Wt: 335.411
InChI Key: YEKNLCOJVXSPLS-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a phenylethyl group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step reactions. One common method includes the reaction of 2-phenylethylamine with isocyanates to form the urea linkage. The pyrazolyl and pyridinyl groups can be introduced through cyclization reactions involving appropriate precursors such as hydrazines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Biological Activity

1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a phenethyl group, a urea moiety, and a pyrazole ring substituted with a pyridine. This unique arrangement is crucial for its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways:

  • Inhibition of p38 MAP Kinase : Compounds with similar structures have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a significant role in inflammatory responses. For instance, certain pyrazole derivatives exhibited IC50 values in the low micromolar range against p38 MAPK, indicating potent inhibitory activity .

Biological Activity Overview

Activity Mechanism IC50/EC50 Values
Inhibition of p38 MAPKModulation of inflammatory cytokine productionIC50 ~ 0.004 µM
Antibacterial ActivityDisruption of bacterial cell wall synthesisMIC ~ 250 µg/mL against S. aureus
Carbonic Anhydrase InhibitionCompetitive inhibition at the zinc-binding siteIC50 range: 16.2 - 50.2 nM

Case Study 1: Antimicrobial Properties

A study evaluated the antibacterial efficacy of various pyrazole derivatives, including those structurally related to our compound. The results demonstrated moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .

Case Study 2: Anti-inflammatory Effects

In another investigation, a related compound was tested for its ability to inhibit TNFα production in lipopolysaccharide (LPS)-stimulated THP-1 cells. The study reported an EC50 value of approximately 18 nM, showcasing significant anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Urea Linkage : The urea group is essential for binding interactions with target proteins.
  • Pyrazole Ring : This moiety is known for its ability to modulate enzyme activity, particularly in carbonic anhydrase inhibition.

Properties

IUPAC Name

1-(2-phenylethyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(21-10-8-16-5-2-1-3-6-16)22-11-12-24-15-18(14-23-24)17-7-4-9-20-13-17/h1-7,9,13-15H,8,10-12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKNLCOJVXSPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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